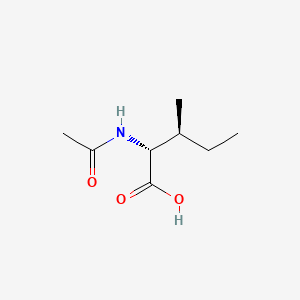

(2R,3S)-2-acetamido-3-methylpentanoic acid

Vue d'ensemble

Description

N-acetyl-D-alloisoleucine is an isoleucine derivative.

Activité Biologique

(2R,3S)-2-acetamido-3-methylpentanoic acid, also known as N-acetyl-3-methyl-L-valine, is an amino acid derivative with significant biological relevance. Its unique stereochemistry and structural features contribute to its diverse biological activities, particularly in protein synthesis and metabolic pathways. This article delves into the compound's biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃N₁O₂

- Molar Mass : 143.19 g/mol

- Structural Features : The compound contains an acetamido group (-C(=O)NH₂) at the second carbon and a methyl group (-CH₃) at the third carbon of a pentanoic acid backbone, contributing to its unique biochemical interactions.

1. Role in Protein Synthesis

As an amino acid derivative, this compound plays a crucial role in protein synthesis. Its structural similarity to other amino acids allows it to participate in enzymatic reactions essential for protein formation.

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals. This activity is vital for cellular protection against oxidative stress, which can lead to various diseases.

3. Anticoagulant Properties

The compound may influence blood coagulation processes through interactions with specific proteins involved in clotting. This property could have implications for therapeutic applications in managing coagulation disorders.

Synthesis Methods

Several methods exist for synthesizing this compound, often focusing on maintaining high purity and specific stereochemistry. Common approaches include:

- Enzymatic Synthesis : Utilizing enzymes to catalyze reactions that form the desired compound.

- Chemical Synthesis : Employing chemical reactions involving starting materials that yield the target compound with minimal by-products.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Isoleucine | Natural amino acid | Essential amino acid; involved in protein synthesis |

| N-Acetyl-L-isoleucine | Acetylated derivative | Increased solubility; used in peptide synthesis |

| (2R,3R)-N-acetyl-2-amino-3-methylpentanoic acid | Diastereoisomer | Different stereochemistry; affects biological activity |

| 2-Acetamido-4-methylpentanoic acid | Structural analog | Different substitution pattern; varied properties |

This comparison highlights the unique biochemical properties of this compound relative to its analogs.

Applications De Recherche Scientifique

Biochemical Applications

Amino Acid Derivative:

(2R,3S)-2-acetamido-3-methylpentanoic acid is primarily recognized as a derivative of isoleucine. It plays a significant role in synthesizing peptides and complex organic molecules due to its chiral nature, making it a valuable chiral building block in pharmaceutical chemistry .

Ergogenic Supplement:

This compound has been studied for its potential as an ergogenic supplement. Research indicates that amino acids and their derivatives can influence anabolic hormone secretion, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmaceutical Applications

Peptide Synthesis:

The compound is utilized in the synthesis of bioactive peptides and as a building block for drug development. Its structural properties allow it to be integrated into various peptide sequences that may exhibit therapeutic effects against conditions like cancer and metabolic disorders .

Cancer Research:

In the context of cancer research, this compound has been involved in studies focusing on hepsin inhibitors, which are promising for treating prostate cancer. These inhibitors are designed based on dipeptide structures that include this compound, demonstrating its relevance in developing targeted cancer therapies .

Nutritional Applications

Dietary Supplements:

As an amino acid derivative, this compound is explored for its potential benefits in dietary supplements aimed at athletes and individuals engaged in high-intensity training. Its ability to support muscle recovery and enhance performance makes it a candidate for further investigation in sports nutrition .

Case Study 1: Ergogenic Effects

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives on physical performance. The findings suggested that derivatives like this compound significantly improved recovery times and reduced muscle soreness post-exercise .

Case Study 2: Cancer Therapeutics

Research published on dipeptide-based hepsin inhibitors highlighted the role of this compound in enhancing the selectivity and potency of these inhibitors against hepsin. This study underscores the compound's potential as a lead structure for developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S)-2-acetamido-3-methylpentanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling protected amino acids with chiral auxiliaries. For example, using carbodiimide-based reagents (e.g., DCC) for amide bond formation between 3-methylpentanoic acid derivatives and acetamide precursors. Enantiomeric purity is achieved via chiral chromatography (e.g., HPLC with cellulose-based columns) or enzymatic resolution .

- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) significantly impact stereochemical outcomes. Monitoring via polarimetry or chiral HPLC is critical to confirm configuration .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodology :

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments and H- HSQC correlations identify spatial relationships between protons and carbons, confirming the 2R,3S configuration .

- X-ray Crystallography : Provides definitive proof of absolute configuration when suitable crystals are obtained .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. LC-MS identifies hydrolysis byproducts (e.g., free amino acids or diketopiperazines) .

- Findings : The compound is prone to racemization at high pH (>9) or prolonged heating. Storage at 4°C in anhydrous solvents (e.g., DMF) minimizes degradation .

Advanced Research Questions

Q. How does the 3-methyl substituent influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight : The bulky 3-methyl group introduces steric hindrance, reducing coupling efficiency with bulky amines. Optimal conditions involve activating agents like HATU or PyBOP in DMF, which enhance reaction rates .

- Experimental Design : Compare coupling yields (via NMR or UV quantification) using different reagents (DCC vs. HATU) and solvents (DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Data Analysis : Meta-analysis of structure-activity relationship (SAR) studies reveals that minor stereochemical variations (e.g., 2S,3R vs. 2R,3S) drastically alter binding affinities to targets like proteases .

- Recommendations : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions and validate with SPR (Surface Plasmon Resonance) assays .

Q. What advanced purification techniques are effective for removing trace enantiomeric impurities?

- Methodology :

- Chiral SFC (Supercritical Fluid Chromatography) : Achieves baseline separation using CO-methanol mobile phases and polysaccharide columns (e.g., Chiralpak IA) .

- Crystallization-Induced Diastereomer Transformation : Co-crystallization with chiral resolving agents (e.g., L-tartaric acid) enhances enantiomeric excess (>99%) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?

- Root Cause : Variability often arises from assay conditions (e.g., buffer ionic strength, enzyme source). For example, inhibition of MMP3 varies by 30% when using recombinant human vs. bacterial enzymes .

- Resolution : Standardize assay protocols (e.g., uniform buffer pH 7.4, 25°C) and validate with orthogonal methods (e.g., fluorogenic substrates vs. zymography) .

Q. Methodological Tables

| Analytical Technique | Application | Critical Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | Column: Chiralpak AD-3, flow: 1 mL/min |

| LC-MS/MS | Impurity profiling | ESI+, m/z 245 → 128 (quantifier ion) |

| NOESY NMR | Stereochemical confirmation | Mixing time: 800 ms, 500 MHz |

Propriétés

IUPAC Name |

(2R,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-CAHLUQPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879251 | |

| Record name | D-Alloisoleucine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54831-20-8 | |

| Record name | D-Alloisoleucine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.